4-Bromo-5-ethoxy-N-methyl-2-nitroaniline
Overview
Description
4-Bromo-5-ethoxy-N-methyl-2-nitroaniline is an organic compound with the molecular formula C9H11BrN2O3. It is a derivative of aniline, featuring bromine, ethoxy, methyl, and nitro functional groups. This compound is primarily used in research and development due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-ethoxy-N-methyl-2-nitroaniline typically involves multi-step reactions starting from benzene derivatives. The process includes:
Nitration: Introduction of the nitro group to the benzene ring.
Bromination: Addition of the bromine atom.
Ethoxylation: Introduction of the ethoxy group.
Methylation: Addition of the methyl group to the amine
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the general approach would involve optimizing the above synthetic routes for scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-ethoxy-N-methyl-2-nitroaniline undergoes several types of chemical reactions:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron in acidic conditions.
Substitution: Reagents like bromine for bromination and nitric acid for nitration
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative .
Scientific Research Applications
4-Bromo-5-ethoxy-N-methyl-2-nitroaniline is used in various scientific research applications:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of brominated compounds with biological systems.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-5-ethoxy-N-methyl-2-nitroaniline involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine and ethoxy groups can influence the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylaniline: Similar structure but lacks the ethoxy and nitro groups.
4-Bromo-5-ethoxy-2-nitroaniline: Similar but without the N-methyl group.
4-Bromo-2-nitroaniline: Lacks the ethoxy and N-methyl groups.
Uniqueness
4-Bromo-5-ethoxy-N-methyl-2-nitroaniline is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity patterns not found in the similar compounds listed above .
Biological Activity
4-Bromo-5-ethoxy-N-methyl-2-nitroaniline is an organic compound with significant potential in various biological applications. This compound, characterized by its unique structural features, has been the subject of research focusing on its biological activities, particularly in antimicrobial and anticancer domains. Understanding the biological activity of this compound involves exploring its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a bromine atom, an ethoxy group, and a nitro group attached to an aniline backbone, which contributes to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. The mechanism often involves the inhibition of essential enzymes or disruption of cell membrane integrity in bacteria and fungi. For instance, related nitroanilines have demonstrated effectiveness against various microbial strains by targeting their metabolic pathways .
Anticancer Potential
The compound's nitro group may play a crucial role in its anticancer activity by generating reactive oxygen species (ROS) upon reduction in tumor cells. This process can lead to apoptosis or programmed cell death. Studies suggest that derivatives of nitroanilines can inhibit tumor growth by interfering with DNA synthesis and repair mechanisms .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics due to its lipophilic nature imparted by the ethoxy group. This property enhances its bioavailability, making it a suitable candidate for further development as a therapeutic agent .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Antimicrobial Studies : A study evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results showed that the compound exhibited significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.
- Anticancer Activity : In vitro studies on cancer cell lines demonstrated that this compound induced apoptosis in human breast cancer cells (MCF-7). The mechanism involved ROS generation and mitochondrial dysfunction, leading to cell cycle arrest .
- Toxicological Assessment : Toxicity studies indicated that while the compound showed promising biological activity, it also exhibited cytotoxic effects at higher concentrations, necessitating further investigation into its safety profile for therapeutic use .
Data Table: Biological Activities Summary
Properties
IUPAC Name |
4-bromo-5-ethoxy-N-methyl-2-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O3/c1-3-15-9-5-7(11-2)8(12(13)14)4-6(9)10/h4-5,11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHRUJIIFUWIHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)NC)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70742783 | |
Record name | 4-Bromo-5-ethoxy-N-methyl-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70742783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355247-76-5 | |
Record name | Benzenamine, 4-bromo-5-ethoxy-N-methyl-2-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-76-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-5-ethoxy-N-methyl-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70742783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.